N-(Benzoyloxy)succinimide (CAS 23405-15-4), commonly known as Bz-OSu or N-hydroxysuccinimidyl benzoate, is a highly stable, solid activated ester utilized for the selective benzoylation of primary and secondary amines. As a precision alternative to highly reactive acid chlorides, this white crystalline solid (melting point 136–140 °C) delivers predictable reaction kinetics and exceptional chemoselectivity. In industrial and laboratory procurement, Bz-OSu is prioritized for its ability to operate effectively in both organic solvents and aqueous buffer systems, making it a critical reagent for peptide synthesis, bioconjugation, and the derivatization of complex multi-functional APIs where maintaining structural integrity and minimizing byproducts are paramount .
Substituting Bz-OSu with generic benzoyl chloride or benzoic anhydride fundamentally compromises process control and product purity in complex syntheses. Benzoyl chloride is a highly reactive, moisture-sensitive, and corrosive liquid that frequently triggers uncontrolled exotherms and non-selective acylation of hydroxyl or thiol groups, leading to complex byproduct profiles and reduced yields of the target amide. Furthermore, acid chlorides undergo rapid hydrolysis in aqueous environments, rendering them unsuitable for bioconjugation or protein modification. Conversely, Bz-OSu provides kinetic control and strict N-chemoselectivity, allowing for reproducible amide bond formation even in the presence of competing nucleophiles or aqueous buffers, thereby eliminating the need for extensive downstream purification and costly protecting group strategies .
In the synthesis of complex peptides and APIs containing multiple nucleophilic sites, the choice of acylating agent dictates the crude purity profile. Bz-OSu acts as a mild, highly selective activated ester that preferentially attacks primary and secondary amines. Compared to benzoyl chloride, which readily acylates hydroxyls and requires strict stoichiometric and temperature controls to prevent over-reaction, Bz-OSu achieves near-quantitative N-benzoylation without the need for transient protection of hydroxyl groups .
| Evidence Dimension | N- vs. O-acylation selectivity |
| Target Compound Data | High N-selectivity (>95% amide formation) in multi-functional amino alcohols |
| Comparator Or Baseline | Benzoyl chloride (frequently yields significant O-acylated byproducts) |
| Quantified Difference | Eliminates O-acylation side reactions, drastically improving crude purity |
| Conditions | Mild basic conditions, room temperature, presence of competing hydroxyl groups |
Procuring Bz-OSu ensures high-purity amide formation in complex substrates, reducing the need for costly protecting group strategies and complex chromatographic purifications.
Processability and shelf-life are critical procurement metrics for manufacturing reagents. Benzoyl chloride is a corrosive, lachrymatory liquid that degrades rapidly upon exposure to atmospheric moisture, generating hydrochloric acid and benzoic acid. In contrast, Bz-OSu is a bench-stable, non-lachrymatory crystalline solid with a defined melting point (136-140 °C). It can be weighed and handled in standard atmospheric conditions without the need for inert gas gloveboxes or specialized corrosive-handling protocols .
| Evidence Dimension | Physical state and handling requirements |
| Target Compound Data | Bench-stable solid, non-corrosive, easily weighable in ambient air |
| Comparator Or Baseline | Benzoyl chloride (moisture-sensitive, corrosive, lachrymatory liquid) |
| Quantified Difference | Removes the requirement for anhydrous handling and specialized PPE |
| Conditions | Standard laboratory storage and ambient weighing conditions |
Switching to solid Bz-OSu drastically improves operator safety, simplifies supply chain storage, and reduces batch-to-batch variability caused by reagent degradation.
Modifying proteins or native biomolecules requires reagents that can survive in water long enough to react with target amines. Benzoyl chloride undergoes rapid, near-instantaneous hydrolysis in water, making it unusable for native bioconjugation. Bz-OSu, however, possesses a sufficiently long hydrolytic half-life in mildly basic aqueous buffers (pH 7-9) to allow efficient coupling to lysine residues and N-termini. This enables the direct benzoylation of proteins in their native aqueous states [1].
| Evidence Dimension | Hydrolytic stability and coupling efficiency in water |
| Target Compound Data | Stable enough in pH 7-9 buffers to achieve efficient amine coupling (>80% efficiency) |
| Comparator Or Baseline | Benzoyl chloride (rapidly hydrolyzes, preventing aqueous coupling) |
| Quantified Difference | Enables successful coupling in aqueous media where acid chlorides achieve 0% target conversion |
| Conditions | Aqueous buffer solutions, physiological to mildly basic pH |
For biologics and diagnostic manufacturing, Bz-OSu is the only viable choice for introducing benzoyl groups without denaturing target biomolecules in harsh organic solvents.
Utilizing Bz-OSu to selectively benzoylate the N-terminus of peptides or amino acids without affecting unprotected side-chain hydroxyls (e.g., in serine or threonine), streamlining synthetic workflows and eliminating intermediate deprotection steps .
Employing the reagent in aqueous buffer systems to modify lysine residues on proteins or antibodies, providing a stable benzoyl tag for analytical tracking or structural modification without inducing protein denaturation [1].
Using Bz-OSu as a derivatizing agent for primary and secondary amines in complex biological matrices to enhance their ionization efficiency and detectability in LC-MS/MS workflows, benefiting from its clean reaction profile .
Acute Toxic